molecular formula C6H12ClNO3 B1392808 Methyl morpholine-2-carboxylate hydrochloride CAS No. 937063-34-8

Methyl morpholine-2-carboxylate hydrochloride

Cat. No.: B1392808
CAS No.: 937063-34-8
M. Wt: 181.62 g/mol
InChI Key: DYMNXWIUMADROW-UHFFFAOYSA-N
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Description

Methyl morpholine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl morpholine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is usually isolated and purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl morpholine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized morpholine derivatives .

Scientific Research Applications

Methyl morpholine-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl morpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-pyrrolecarboxylate hydrochloride
  • 2-Methylallylamine hydrochloride
  • 2-Morpholinoacetic acid hydrochloride

Uniqueness

Methyl morpholine-2-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers advantages in terms of stability, solubility, and versatility in various chemical and biological applications .

Biological Activity

Methyl morpholine-2-carboxylate hydrochloride, particularly in its (S)-enantiomer form, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and relevant data.

Chemical Structure and Properties

This compound is a chiral compound characterized by a morpholine ring structure that significantly influences its biological activity. The presence of the carboxyl group at the second position of the morpholine ring plays a crucial role in its reactivity and interaction with biological targets.

Property Details
Molecular FormulaC₇H₁₄ClNO₃
Molecular WeightApproximately 196 Da
Structure TypeMorpholine derivative
Unique FeaturesChiral molecule with distinct stereochemistry

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant changes in cellular functions. The compound has been explored for its potential as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its versatility in drug development.

Key Mechanisms:

  • Enzyme Interaction : Acts as a modulator for enzyme mechanisms and protein-ligand interactions.
  • Receptor Binding : Potentially interacts with neurotransmitter transporters, influencing monoamine levels which are critical in treating mood disorders and other conditions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, necessitating further investigation through specific biological assays.
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
  • Neurotransmitter Reuptake Inhibition : The compound has been studied for its ability to inhibit norepinephrine and serotonin transporters, making it a candidate for treating conditions like ADHD and depression .

Study 1: Antimicrobial Activity

A study conducted on various morpholine derivatives, including this compound, demonstrated promising antimicrobial activity against several bacterial strains. The results indicated that modifications to the morpholine structure could enhance efficacy against resistant strains.

Study 2: Neuropharmacological Effects

Research published in Pharmacology Reports highlighted the compound's role as a dual inhibitor of norepinephrine and serotonin transporters. This study provided evidence supporting its potential use in managing depression and anxiety disorders through enhanced monoamine signaling .

Data Table: Summary of Biological Activities

Biological Activity Description References
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryPotential to reduce inflammation
Neurotransmitter InhibitionInhibits norepinephrine and serotonin reuptake

Properties

IUPAC Name

methyl morpholine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMNXWIUMADROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679079
Record name Methyl morpholine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937063-34-8, 135782-19-3
Record name Methyl morpholine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-morpholinecarboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl morpholine-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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